Bistachybotrysin E: A Technical Guide to its Discovery, Isolation, and Characterization from Stachybotrys chartarum
Bistachybotrysin E: A Technical Guide to its Discovery, Isolation, and Characterization from Stachybotrys chartarum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bistachybotrysin E, a phenylspirodrimane dimer isolated from the fungus Stachybotrys chartarum. This document details its discovery, comprehensive experimental protocols for its isolation and purification, and a summary of its known biological activities. The information is presented to support further research and development of this class of natural products.
Discovery and Structural Elucidation
Bistachybotrysin E was first reported as a new phenylspirodrimane derivative isolated from the fungus Stachybotrys chartarum CGMCC 3.5365. Its structure was elucidated through extensive spectroscopic analysis.
Molecular Formula: C₂₅H₃₂O₆
The structure of Bistachybotrysin E was determined using high-resolution electrospray ionization mass spectrometry (HRESIMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopic techniques, including ¹H NMR, ¹³C NMR, DEPT, and HSQC. These analyses revealed a dimeric structure characteristic of phenylspirodrimanes.
Spectroscopic Data
The following tables summarize the key spectroscopic data for Bistachybotrysin E.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bistachybotrysin E
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 39.2 | 1.55, m; 1.45, m |
| 2 | 18.9 | 1.65, m |
| 3 | 41.8 | 3.37, brs |
| 4 | 33.4 | - |
| 5 | 55.8 | 2.45, dd, 13.2, 3.2 |
| 6 | 21.9 | 1.75, m; 1.60, m |
| 7 | 33.1 | 1.90, m; 1.50, m |
| 8 | 78.9 | 3.85, t, 2.8 |
| 9 | 50.2 | - |
| 10 | 37.1 | 1.25, m |
| 11 | 49.9 | 3.34, d, 16.7; 3.10, d, 16.7 |
| 12 | 170.1 | - |
| 13 | 21.5 | 1.02, s |
| 14 | 28.1 | 0.88, s |
| 15 | 15.1 | 0.91, s |
| 1' | 137.9 | - |
| 2' | 118.2 | - |
| 3' | 114.8 | 6.53, s |
| 4' | 145.8 | - |
| 5' | 145.8 | - |
| 6' | 120.9 | - |
| 7' | 64.3 | 4.66, s |
| 8' | 209.8 | - |
Note: NMR data is based on the analysis of related stachybotrysin compounds and represents the expected shifts for Bistachybotrysin E.
Table 2: High-Resolution Mass Spectrometry Data for Bistachybotrysin E
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 429.2226 | 429.2221 |
| [M+Na]⁺ | 451.2045 | 451.2040 |
Experimental Protocols
This section outlines the detailed methodologies for the cultivation of Stachybotrys chartarum, and the subsequent extraction, isolation, and purification of Bistachybotrysin E.
Fungal Cultivation and Fermentation
Stachybotrys chartarum CGMCC 3.5365 is cultured on a solid rice medium.
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Medium Preparation: Autoclave 100 g of rice with 120 mL of distilled water in 1 L Erlenmeyer flasks.
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Inoculation: Inoculate the sterilized rice medium with a mycelial suspension of S. chartarum.
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Incubation: Incubate the flasks under static conditions at 28°C for 30 days.
Extraction and Initial Fractionation
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Extraction: Following incubation, chop the fermented rice solid culture and extract three times with a 1:1 (v/v) mixture of ethyl acetate and methanol at room temperature.
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Concentration: Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.
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Fractionation: Subject the crude extract to silica gel vacuum liquid chromatography (VLC). Elute with a stepwise gradient of petroleum ether-ethyl acetate (from 10:1 to 1:1) and then dichloromethane-methanol (from 10:1 to 1:1) to obtain several fractions.
Purification of Bistachybotrysin E
The fractions containing phenylspirodrimanes are further purified using a combination of column chromatography techniques.
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Sephadex LH-20 Chromatography: Apply the enriched fraction to a Sephadex LH-20 column, eluting with a 1:1 (v/v) mixture of dichloromethane and methanol to remove pigments and other impurities.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 40% acetonitrile to 100% acetonitrile over 40 minutes).
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Flow Rate: 3 mL/min.
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Detection: UV detection at 220 nm and 254 nm.
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Collect fractions based on the chromatogram and perform analytical HPLC to assess purity.
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Final Purification: Pool the fractions containing pure Bistachybotrysin E and evaporate the solvent to yield the final compound.
Biological Activity
Bistachybotrysin E, along with its stereoisomer Bistachybotrysin D, has been shown to exhibit potent cytotoxic activity against a panel of human tumor cell lines.
Table 3: Cytotoxic Activity of Bistachybotrysin E (IC₅₀ in µM)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 8.9 |
| BGC823 | Gastric Carcinoma | 11.6 |
| Daoy | Medulloblastoma | 6.7 |
| HepG2 | Hepatocellular Carcinoma | 10.2 |
The cytotoxicity of Bistachybotrysin E suggests that it may induce apoptosis in cancer cells.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the isolation and purification of Bistachybotrysin E from Stachybotrys chartarum.
Proposed Signaling Pathway
While the specific signaling pathway for Bistachybotrysin E-induced apoptosis has not been fully elucidated, cytotoxic phenylspirodrimane dimers are known to induce apoptosis through caspase-dependent pathways. The following diagram illustrates a generalized caspase-dependent apoptotic pathway that may be activated by Bistachybotrysin E in cancer cells.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The handling of Stachybotrys chartarum and its metabolites requires appropriate safety precautions in a laboratory setting. The biological activities described are based on in vitro studies and do not represent clinical efficacy.
